![molecular formula C13H17NO4 B14896639 n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound that belongs to the benzodioxole family This compound is characterized by the presence of a benzo[d][1,3]dioxole ring system attached to a carboxamide group, with a hydroxypentan-2-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the hydroxypentan-2-yl group: This step involves the addition of a hydroxypentan-2-yl group to the benzo[d][1,3]dioxole ring, which can be done using various reagents and catalysts.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:
Bulk synthesis of intermediates: Large quantities of the necessary intermediates are synthesized and purified.
Catalytic reactions: Catalysts are used to facilitate the formation of the desired product.
Purification and isolation: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: It may interact with receptors on the cell surface or within the cell, leading to a biological response.
Modulating enzyme activity: It may inhibit or activate enzymes involved in various biochemical pathways.
Affecting gene expression: It may influence the expression of specific genes, leading to changes in cellular function.
Comparación Con Compuestos Similares
n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide can be compared with other similar compounds, such as:
n-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide: Similar structure but with a different alkyl substituent.
n-(5-Hydroxyhexan-2-yl)benzo[d][1,3]dioxole-5-carboxamide: Similar structure but with a longer alkyl chain.
n-(5-Hydroxybutan-2-yl)benzo[d][1,3]dioxole-5-carboxamide: Similar structure but with a shorter alkyl chain.
These compounds share similar chemical properties but may exhibit different biological activities or applications due to variations in their alkyl substituents.
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
N-(5-hydroxypentan-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C13H17NO4/c1-9(3-2-6-15)14-13(16)10-4-5-11-12(7-10)18-8-17-11/h4-5,7,9,15H,2-3,6,8H2,1H3,(H,14,16) |
Clave InChI |
QYPNBJFBWVXQOR-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCO)NC(=O)C1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


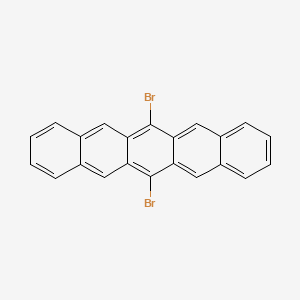
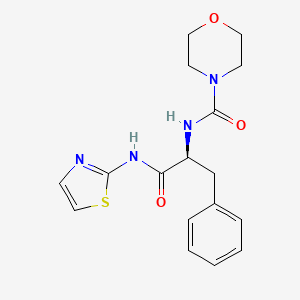
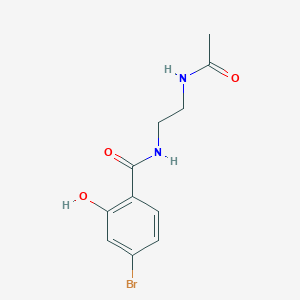
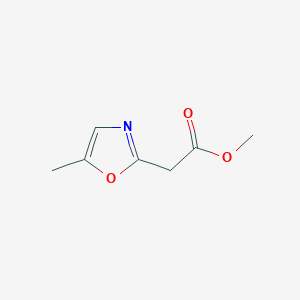
![tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate](/img/structure/B14896576.png)

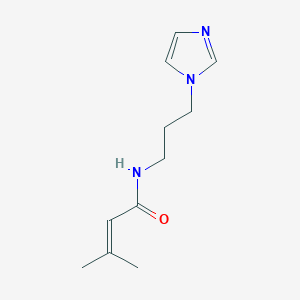
![7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14896593.png)
![4-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14896599.png)

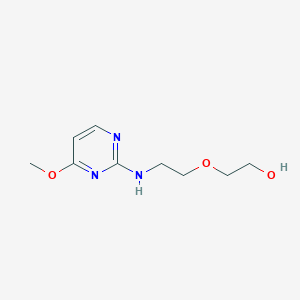
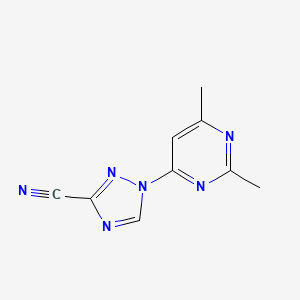
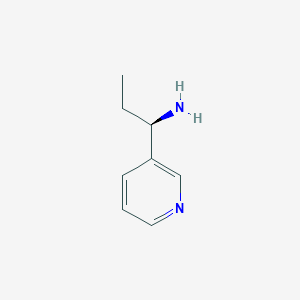
![3-[4-(5-chloropyridin-3-yl)-2-[(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-4(4aH)-yl]-3-{[(1r,4R)-4-methylcyclohexyl]methyl}-3H-imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B14896649.png)
